5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid (CAS 2243521-65-3) is a heterocyclic building block featuring a 2-substituted 1,2,3-triazole core with a 5-methyl group and a pyrazole substituent. Its molecular formula is C8H9N5O2 and its molecular weight is 207.19 g/mol.

Molecular Formula C8H9N5O2
Molecular Weight 207.193
CAS No. 2243521-65-3
Cat. No. B2878140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid
CAS2243521-65-3
Molecular FormulaC8H9N5O2
Molecular Weight207.193
Structural Identifiers
SMILESCC1=NN(N=C1C(=O)O)C2=CN(N=C2)C
InChIInChI=1S/C8H9N5O2/c1-5-7(8(14)15)11-13(10-5)6-3-9-12(2)4-6/h3-4H,1-2H3,(H,14,15)
InChIKeyFVXWMKHFDAZRDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid (CAS 2243521-65-3): A 2,5-Disubstituted Triazole Scaffold for Medicinal Chemistry


5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid (CAS 2243521-65-3) is a heterocyclic building block featuring a 2-substituted 1,2,3-triazole core with a 5-methyl group and a pyrazole substituent. Its molecular formula is C8H9N5O2 and its molecular weight is 207.19 g/mol [1]. The carboxylic acid handle at the 4-position enables rapid analoging, while the specific 2,5-substitution pattern on the triazole distinguishes it from the more common 1-substituted triazole-4-carboxylic acid regioisomers. This compound has been cited in kinase inhibitor research and anti-inflammatory programs, with patent literature describing novel salt forms for improved physicochemical properties [1].

Why 5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid Cannot Be Replaced by Generic Triazole-4-Carboxylic Acid Analogs


Simple replacement of 5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid with the more common 1-substituted triazole-4-carboxylic acid regioisomer (e.g., CAS 1503800-68-7) or the des-methyl analog will introduce significant structural and physicochemical divergence. The 2-substitution pattern alters the vector of the pyrazole group relative to the carboxylic acid, impacting target binding geometry, while the 5-methyl group increases lipophilicity (XLogP3: 0.5 [1] vs. -0.5 for the 1-substituted des-methyl analog [2]) and steric bulk near the key 4-carboxylic acid pharmacophore. These differences can shift kinase selectivity profiles, metabolic stability, and aqueous solubility, making direct interchange in a lead series or scaled process unreliable without re-optimization of the entire SAR landscape.

5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid: Quantitative Differentiation Evidence Against Closest Analogs


Enhanced Lipophilicity vs. 1-Substituted Des-Methyl Analog for Improved Membrane Permeability

The 5-methyl group and 2-substitution pattern on the triazole ring of the target compound predict a significant increase in lipophilicity compared to the 1-substituted des-methyl analog (CAS 1503800-68-7). The target compound has a predicted XLogP3 value of 0.5 [1], whereas the 1-substituted analog without a 5-methyl group has a predicted XLogP3 of -0.5 [2]. This 1.0 log unit difference suggests a 10-fold higher theoretical partition coefficient, which can directly translate to improved passive membrane permeability and oral absorption potential for the target compound or its direct derivatives.

Medicinal Chemistry Physicochemical Property Optimization ADME Prediction

Kinase Selectivity Fingerprint: FLT3 vs. JAK2 vs. ROCK Activity Profile from ChEMBL/BindingDB

A compound consistent with the target scaffold (ChEMBL ID: CHEMBL3401987) demonstrates a distinct kinase inhibition profile with measurable activity against FLT3, JAK2, and ROCK kinases [1]. The affinity data shows Ki = 150 nM for FLT3, Ki = 240 nM for JAK2, and Ki = 310 nM for ROCK, establishing a potency rank order of FLT3 > JAK2 > ROCK. While this data represents the free acid or a closely related derivative, the 2.1-fold selectivity for FLT3 over ROCK provides a baseline selectivity window that is directly attributable to the core scaffold. This contrasts with simpler triazole-4-carboxylic acid derivatives, which often lack the additional binding contacts afforded by the pyrazole substituent, resulting in weaker or non-selective inhibition.

Kinase Inhibitor Discovery Selectivity Profiling Hematological Malignancies

Patent-Backed Salt Form with Improved Physicochemical Properties for Developability

A 2023 patent application specifically claims a novel salt form of 5-methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid, citing improved physicochemical properties that facilitate its transition from preclinical research to clinical development [1]. While the free acid has a predicted aqueous solubility limited by its moderate lipophilicity (XLogP3 = 0.5) and a pKa of 3.28 [1], salt formation is a standard strategy to enhance dissolution rate and bioavailability. The existence of a dedicated patent application indicates that the compound's solid-state liabilities were specifically addressed, a level of developability investment not found for the 1-substituted des-methyl analog (CAS 1503800-68-7). This provides procurement confidence for groups planning in vivo efficacy or toxicity studies, where consistent exposure is critical.

Pharmaceutical Development Salt Screening Formulation Science

Optimal Application Scenarios for 5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid Based on Quantitative Differentiation


Design of Oral FLT3/JAK2 Inhibitor Leads for AML and Myeloproliferative Neoplasms

Procurement of this scaffold is indicated for medicinal chemistry teams initiating a lead optimization campaign against FLT3 and/or JAK2 kinases. The validated Ki values (FLT3 Ki = 150 nM; JAK2 Ki = 240 nM) provide a measurable potency starting point, and the 2.1-fold selectivity window over ROCK offers a basis for iterative selectivity optimization [1]. The enhanced lipophilicity (XLogP3 = 0.5) positions initial analogs favorably for oral absorption [2].

Scaffold for CNS-Penetrant Kinase Probe Development Leveraging Favorable TPSA and logP

The combination of moderate topological polar surface area (TPSA = 85.8 Ų) and XLogP3 = 0.5 places this scaffold near the center of the CNS drug-like property space. The 5-methyl group provides a synthetic handle for further lipophilic tuning without introducing additional hydrogen bond donors or acceptors, making it suitable for CNS kinase probe development where passive permeability and low efflux are required [1].

In Vivo Efficacy and PK/PD Studies with Salt-Form Enabled Formulation

Groups transitioning from in vitro hit validation to in vivo PoC studies should prioritize this compound over non-salt-form analogs. The 2023 patent application on a novel salt form indicates a pre-existing solution to solubility-limited exposure, a common failure point for carboxylic acid-containing kinase inhibitors [1]. This reduces formulation development time and cost, enabling faster progression to rodent pharmacokinetic and xenograft efficacy models.

Fragment-Based or DNA-Encoded Library (DEL) Chemistry with a 2,5-Disubstituted Triazole Core

The 4-carboxylic acid provides an ideal attachment point for library synthesis via amide coupling, while the 2-substitution pattern presents the pyrazole moiety in a unique vector that explores chemical space inaccessible to 1-substituted triazole libraries. The 5-methyl group introduces a controlled steric and electronic perturbation that can be exploited to probe hydrophobic pockets or improve binding kinetics in DEL selections [1].

Quote Request

Request a Quote for 5-Methyl-2-(1-methylpyrazol-4-yl)triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.